5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one
Overview
Description
5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position, a thioether linkage at the 4-position, and a 3-nitrobenzyl group attached to the sulfur atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine core with a suitable thiol reagent, such as 3-nitrobenzyl mercaptan, under basic conditions.
Methylation: The final step involves the methylation of the pyrimidine ring at the 5-position using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-position where the thioether linkage is present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used for reduction.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-(benzylthio)pyrimidin-2(1H)-one: Similar structure but lacks the nitro group.
4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one: Similar structure but lacks the methyl group at the 5-position.
5-methyl-4-((4-nitrobenzyl)thio)pyrimidin-2(1H)-one: Similar structure but with the nitro group at the 4-position of the benzyl ring.
Uniqueness
The presence of both the 5-methyl group and the 3-nitrobenzylthio group in 5-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-8-6-13-12(16)14-11(8)19-7-9-3-2-4-10(5-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBRODLWJPOXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321321 | |
Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680163 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898421-79-9 | |
Record name | 5-methyl-6-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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